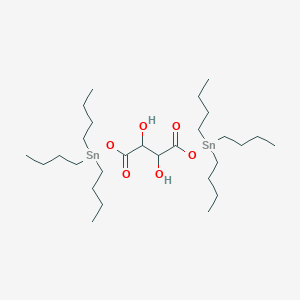
Acetic acid, trifluoro-, 4-chlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, trifluoro-, 4-chlorophenyl ester is a chemical compound with the molecular formula C8H4ClF3O2. It is an ester derived from trifluoroacetic acid and 4-chlorophenol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trifluoro-, 4-chlorophenyl ester typically involves the esterification of trifluoroacetic acid with 4-chlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, trifluoro-, 4-chlorophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to trifluoroacetic acid and 4-chlorophenol in the presence of water and an acid or base catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane)
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether)
Major Products Formed
Hydrolysis: Trifluoroacetic acid and 4-chlorophenol
Substitution: Various substituted products depending on the nucleophile used
Reduction: 4-chlorophenyl alcohol
Applications De Recherche Scientifique
Acetic acid, trifluoro-, 4-chlorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed ester hydrolysis.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of acetic acid, trifluoro-, 4-chlorophenyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of trifluoroacetic acid and 4-chlorophenol. In substitution reactions, the ester group is replaced by other nucleophiles through a similar nucleophilic attack mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 4-chlorophenyl ester: Similar structure but lacks the trifluoromethyl group.
Trifluoroacetic acid, 4-nitrophenyl ester: Contains a nitro group instead of a chloro group.
Trifluoroacetic acid, ethyl ester: An ester of trifluoroacetic acid with ethanol instead of 4-chlorophenol.
Uniqueness
Acetic acid, trifluoro-, 4-chlorophenyl ester is unique due to the presence of both the trifluoromethyl group and the 4-chlorophenyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications.
Propriétés
Numéro CAS |
658-74-2 |
|---|---|
Formule moléculaire |
C8H4ClF3O2 |
Poids moléculaire |
224.56 g/mol |
Nom IUPAC |
(4-chlorophenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H4ClF3O2/c9-5-1-3-6(4-2-5)14-7(13)8(10,11)12/h1-4H |
Clé InChI |
WKEZNQRZCGFQIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


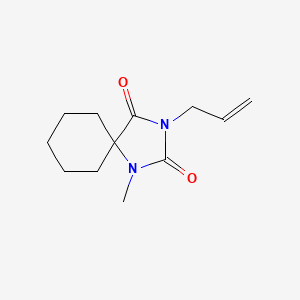

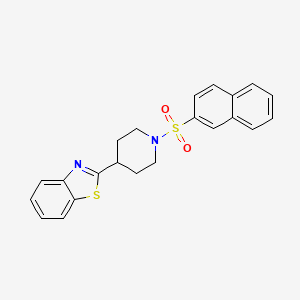
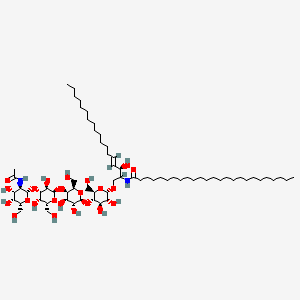
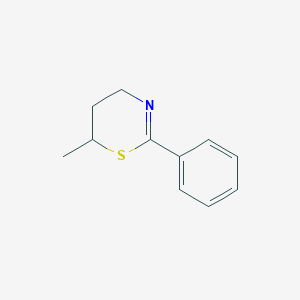
![Hexadecahydroindeno[2,1-a]indene](/img/structure/B13805255.png)
![N-(2-Cyanoethyl)-N-[(thiophen-2-yl)methyl]thiourea](/img/structure/B13805258.png)

![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 2,7-dihydro-4-methyl-6-[(4-methylphenyl)amino]-2,7-dioxo-, ethyl ester](/img/structure/B13805267.png)
![1H-Furo[3,2-E]indazole](/img/structure/B13805286.png)
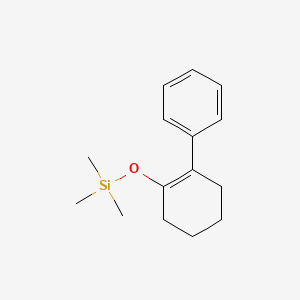
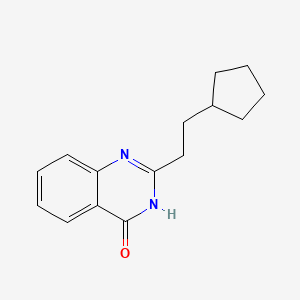
![2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
